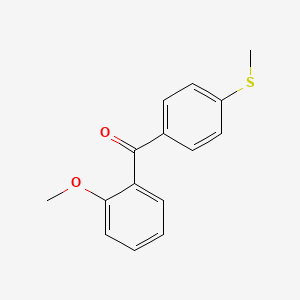

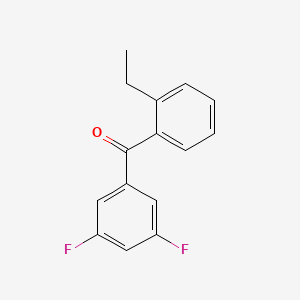

3,5-Difluoro-2'-ethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photophysical Behavior of DFHBI Derivatives

- The photophysical behavior of DFHBI derivatives, which include molecules like (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogs, was characterized. These molecules are known for their fluorogenic properties, binding to the Spinach aptamer for RNA imaging. It was found that impeding photoisomerization significantly enhances the fluorescence signal of these molecules. The fluorescence of DFHBI-type molecules is highly sensitive to the medium's pH and solvent-specific interactions such as hydrogen bonding and polarity (Santra et al., 2019).

Chemistry and Reactivity of Fluorinated Compounds

- Fluorine-containing electron-withdrawing substituents were studied for their influence on the reactivity of aromatic compounds. The introduction of these substituents enhances the activation of halogen substituents towards nucleophilic attack, allowing for various substitution reactions and the creation of novel N- and S-containing groups. The study also highlighted synthetic possibilities in heterocyclic chemistry, offering a platform for generating novel fluorine-containing molecules (Sipyagin et al., 2004).

Material Science and Polymer Chemistry

Preparation of Fluorinated Aromatic Polymers

- The reactivity and efficacy of 2,6-difluoro-2'-sulfobenzophenone as a new monomer for creating sulfonated high-molecular-weight aromatic polymers were demonstrated. These polymers are used in fuel cell proton-exchange membranes, showcasing the versatility of organolithium chemistry in creating functional monomers with fluorine atoms activated for nucleophilic aromatic substitution reactions (Jutemar et al., 2010).

Reactivity and Polymerization of Difluorinated Compounds

- The reactivity of 3,5-difluorobenzophenone in nucleophilic aromatic substitution (NAS) reactions was studied. High molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups were prepared, showcasing the potential of difluorinated compounds in polymer chemistry. The study emphasized the geometric isomerism of the synthesized poly(arylene ether)s and compared their properties with known polymers like PEEK or substituted poly(phenylene oxide) (Beek & Fossum, 2009).

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-(2-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-5-3-4-6-14(10)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEBJOXCCDOXBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2'-ethylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

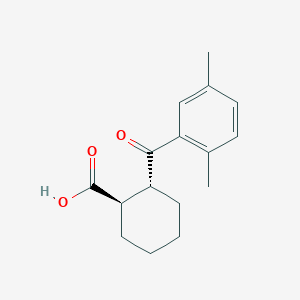

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)

![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)

![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)